PK68 - 2173556-69-7

PK68

Catalog Number: EVT-2695301
CAS Number: 2173556-69-7
Molecular Formula: C22H24N4O3S
Molecular Weight: 424.52
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of PK68 involves several key steps:

  1. Starting Materials: The synthesis begins with an amine precursor that undergoes a reaction with acetyl chloride labeled with carbon-11 to produce the radiolabeled version of PK68, specifically [11C]PK68. This reaction yields a product with a radiochemical purity exceeding 99% and a molar activity ranging from 37 to 99 gigabecquerels per micromole .
  2. Automated Synthesis: The entire synthesis process is fully automated, taking approximately 30 minutes from the end of irradiation to produce the final compound. This efficiency is critical for applications in imaging studies where rapid synthesis is essential .
  3. Purification: Post-reaction, the crude product is typically purified using column chromatography techniques to isolate the desired compound in high purity.

Technical Details

The synthesis employs various reagents including bis(pinacolato)diboron and palladium catalysts, which facilitate the formation of the core structure of PK68 through coupling reactions. The final product exhibits significant stability and can be effectively utilized in both in vitro and in vivo studies .

Molecular Structure Analysis

Structure and Data

PK68 features a molecular structure characterized by a pyridine ring substituted with a carbamate group. Its chemical formula is C12H14N2O2, with a molecular weight of approximately 218.25 g/mol. The structural representation can be depicted as follows:

  • Core Structure: The core structure includes:
    • A pyridine ring (C5H4N)
    • A methyl group attached to the nitrogen atom
    • A carbamate functional group (–NHCOO–)

This arrangement contributes to its biological activity by influencing its interactions with target proteins involved in cellular signaling pathways.

Chemical Reactions Analysis

Reactions and Technical Details

PK68 participates in various chemical reactions primarily centered around its role as an inhibitor of receptor-interacting protein kinase 1. Key reactions include:

  • Inhibition Mechanism: PK68 binds to the active site of receptor-interacting protein kinase 1, preventing ATP from binding and thus inhibiting the kinase's activity. This action has implications for reducing necroptosis and inflammation in cells exposed to tumor necrosis factor-alpha .
  • Stability in Biological Systems: Studies have shown that PK68 maintains structural integrity when administered in vivo, indicating its potential for therapeutic applications without significant metabolic degradation .
Mechanism of Action

Process and Data

The mechanism of action for PK68 involves the selective inhibition of receptor-interacting protein kinase 1, which plays a pivotal role in necroptosis—a form of programmed cell death associated with inflammatory responses. By inhibiting this kinase:

  • Reduction of Necroptosis: PK68 effectively reduces necroptotic cell death across various cell types, including human, mouse, and rat cells.
  • Anti-inflammatory Effects: The compound has demonstrated significant anti-inflammatory properties by modulating signaling pathways associated with inflammation, thus providing therapeutic benefits in conditions characterized by excessive inflammatory responses .
Physical and Chemical Properties Analysis

Physical Properties

PK68 exhibits the following physical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Melting Point: Reported melting points range from 218 to 236 °C depending on purity and crystallization conditions.

Chemical Properties

Key chemical properties include:

  • Solubility: Soluble in organic solvents such as dichloromethane and dimethyl sulfoxide.
  • Stability: Shows high stability under physiological conditions, making it suitable for biological applications.

These properties facilitate its use in both laboratory settings and potential clinical applications.

Applications

Scientific Uses

PK68 has several notable applications within scientific research:

  • Inhibition Studies: Used extensively to study the role of receptor-interacting protein kinase 1 in cellular processes related to inflammation and cell death.
  • Imaging Applications: The radiolabeled variant [11C]PK68 serves as a potential positron emission tomography tracer for visualizing receptor-interacting protein kinase 1 activity in vivo, aiding in drug development and disease monitoring .
  • Therapeutic Development: As an anti-inflammatory agent, PK68 is being explored for therapeutic interventions in diseases characterized by chronic inflammation and necroptosis-related pathologies .
Introduction to Receptor-Interacting Protein Kinase 1 Signaling Pathways and Therapeutic Targeting

Receptor-Interacting Protein Kinase 1 is a master regulatory serine/threonine kinase with dual functional roles in controlling cellular survival, inflammation, and programmed cell death pathways. Its molecular architecture comprises three critical domains: an N-terminal kinase domain that catalyzes autophosphorylation events, an intermediate domain housing the Receptor-Interacting Protein Homotypic Interaction Motif for signal complex assembly, and a C-terminal death domain enabling interactions with death receptors like Tumor Necrosis Factor Receptor 1 [1] [6]. Within Tumor Necrosis Factor Receptor 1 signaling, Receptor-Interacting Protein Kinase 1 exhibits context-dependent functionality—acting as a scaffold for nuclear factor kappa-light-chain-enhancer of activated B cells activation in Complex 1 (ubiquitinated state) or as an executioner of cell death when deubiquitinated and incorporated into Complexes 2a/2b [1] [3]. This mechanistic duality positions Receptor-Interacting Protein Kinase 1 as a pivotal therapeutic target for pathologies involving dysregulated inflammation and cell death, including neurodegenerative conditions, autoimmune disorders, and metastatic cancers.

Role of Receptor-Interacting Protein Kinase 1 in Necroptosis and Inflammatory Cascades

Necroptosis represents a lytic, caspase-independent programmed necrosis pathway coordinated by Receptor-Interacting Protein Kinase 1, Receptor-Interacting Protein Kinase 3, and Mixed Lineage Kinase Domain-Like Pseudokinase. Upon Tumor Necrosis Factor alpha stimulation combined with caspase inhibition (e.g., via Z-VAD) or ubiquitination defects, Receptor-Interacting Protein Kinase 1 undergoes autophosphorylation, recruiting Receptor-Interacting Protein Kinase 3 via Receptor-Interacting Protein Homotypic Interaction Motif interactions [1] [5]. This "necrosome" complex phosphorylates Mixed Lineage Kinase Domain-Like Pseudokinase, triggering its oligomerization, plasma membrane translocation, and membrane disruption—culminating in inflammatory cellular leakage [1] [6]. PK68 potently disrupts this cascade by binding the kinase domain of Receptor-Interacting Protein Kinase 1 in a DLG-out configuration (characteristic of type II inhibitors), competitively inhibiting adenosine triphosphate binding with half-maximal inhibitory concentration values of ~90 nM in vitro [2] [8]. It demonstrates cross-species efficacy with half-maximal effective concentration values of 23 nM in human colon carcinoma HT-29 cells and 13 nM in mouse fibroblast L929 cells, effectively blocking Receptor-Interacting Protein Kinase 1/Receptor-Interacting Protein Kinase 3/Mixed Lineage Kinase Domain-Like Pseudokinase phosphorylation and necrosome assembly [2] [5]. Beyond Tumor Necrosis Factor signaling, PK68 inhibits Toll-Like Receptor 3/4-mediated necroptosis in murine and rat macrophages, underscoring its broad applicability against Receptor-Interacting Protein Kinase 1-dependent inflammatory cascades [5].

Table 1: Cellular Efficacy Profile of PK68 in Necroptosis Inhibition

Cell LineSpeciesStimulusEC₅₀ (nM)Key Effects
HT-29HumanTumor Necrosis Factor alpha/Smac Mimetic/Z-VAD23Abolished phosphorylation of Receptor-Interacting Protein Kinase 1, Receptor-Interacting Protein Kinase 3, Mixed Lineage Kinase Domain-Like Pseudokinase
L929MouseTumor Necrosis Factor alpha/Smac Mimetic/Z-VAD13Suppressed necrosome formation & cell lysis
Bone Marrow-Derived MacrophagesMouseLipopolysaccharides/Z-VAD or Poly(I:C)/Z-VAD15–30Blocked Toll-Like Receptor-mediated necroptosis

Receptor-Interacting Protein Kinase 1 as a Molecular Target in Neurodegenerative Disorders

Receptor-Interacting Protein Kinase 1-mediated necroptosis drives neuroinflammation and neuronal loss in Alzheimer’s disease, Amyotrophic Lateral Sclerosis, and Multiple Sclerosis. Post-mortem analyses reveal elevated Receptor-Interacting Protein Kinase 1 expression and activation in microglia and degenerating neurons of Alzheimer’s disease patients, correlating with tau hyperphosphorylation and cognitive decline [3] [7]. In Amyotrophic Lateral Sclerosis models, mutant superoxide dismutase 1 potentiates Receptor-Interacting Protein Kinase 1/Receptor-Interacting Protein Kinase 3 signaling, accelerating motor neuron death via Mixed Lineage Kinase Domain-Like Pseudokinase-dependent membrane permeabilization [3]. PK68 demonstrates therapeutic potential by traversing the blood-brain barrier (validated in murine pharmacokinetic studies) and inhibiting central nervous system necroinflammation [5] [8]. In lipopolysaccharides-induced neuroinflammation models, PK68 significantly reduces microglial activation and proinflammatory cytokine release (e.g., Tumor Necrosis Factor alpha, Interleukin-1 beta) by blocking Receptor-Interacting Protein Kinase 1-dependent nuclear factor kappa-light-chain-enhancer of activated B cells and mitogen-activated protein kinases pathways [1] [5]. However, challenges persist in achieving sufficient receptor occupancy for chronic neurodegeneration, driving efforts to develop brain-penetrant positron emission tomography ligands (e.g., [¹⁸F]WL8) to quantify target engagement [7].

Receptor-Interacting Protein Kinase 1-Dependent Mechanisms in Cancer Metastasis

Receptor-Interacting Protein Kinase 1 promotes metastatic dissemination by facilitating endothelial barrier transmigration of circulating tumor cells. Tumor Necrosis Factor alpha activates Receptor-Interacting Protein Kinase 1 in endothelial cells, triggering necroptosis and vascular hyperpermeability that enables tumor cell extravasation into distant tissues [5] [8]. PK68 inhibits this process at nanomolar concentrations in vitro by preserving endothelial integrity—without directly affecting tumor cell proliferation or invasion [5]. Intravenous administration of PK68 (5 mg/kg) in murine models reduces pulmonary metastasis nodules by >70% for melanoma (B16-F10) and lung carcinoma (Lewis Lung Carcinoma) cells [2] [5]. Mechanistically, PK68 blocks Tumor Necrosis Factor alpha-induced phosphorylation of vascular endothelial cadherin and disruption of endothelial adherens junctions, as evidenced by immunofluorescence and Western blot analyses [5] [8]. Furthermore, PK68 modulates tumor-associated macrophage polarization by suppressing Receptor-Interacting Protein Kinase 1 kinase activity-dependent interleukin-1 alpha/interleukin-6 release, indirectly inhibiting metastatic niche formation [5] [6].

Table 2: Anti-Metastatic Effects of PK68 in Preclinical Models

Cancer ModelCell LinePK68 RegimenOutcomeProposed Mechanism
Melanoma lung metastasisB16-F10 (C57BL/6 mice)5 mg/kg intravenously73% reduction in lung nodulesInhibition of endothelial necroptosis & tumor cell transmigration
Lung carcinoma metastasisLewis Lung Carcinoma (C57BL/6 mice)5 mg/kg intravenously68% reduction in lung colonizationPreservation of vascular endothelial cadherin junctions
In vitro endothelial barrierHuman Umbilical Vein Endothelial Cells100 nM pretreatmentBlocked tumor cell transmigrationSuppressed Receptor-Interacting Protein Kinase 1/Receptor-Interacting Protein Kinase 3/Mixed Lineage Kinase Domain-Like Pseudokinase phosphorylation

Properties

CAS Number

2173556-69-7

Product Name

PK68

IUPAC Name

cyclohexyl N-[5-(2-acetamido-1,3-benzothiazol-6-yl)-2-methylpyridin-3-yl]carbamate

Molecular Formula

C22H24N4O3S

Molecular Weight

424.52

InChI

InChI=1S/C22H24N4O3S/c1-13-19(26-22(28)29-17-6-4-3-5-7-17)10-16(12-23-13)15-8-9-18-20(11-15)30-21(25-18)24-14(2)27/h8-12,17H,3-7H2,1-2H3,(H,26,28)(H,24,25,27)

InChI Key

DRCNWQYEKZTTEW-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=N1)C2=CC3=C(C=C2)N=C(S3)NC(=O)C)NC(=O)OC4CCCCC4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.